2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Motilin Receptor Structure-Activity Relationship Selectivity

2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic, non-macrolide sulfonylated piperazine motilin receptor (GPR38) agonist. Its 2-chlorobenzamide substitution pattern enables unique SAR exploration versus analogs like camicinal. Ideal as a structural probe for GPCR selectivity profiling (motilin, ghrelin, 5-HT panels) or as a negative control to validate pharmacophore-specific prokinetic effects. Due to extreme SAR sensitivity in this class, exact structural identity is essential for reproducible target engagement.

Molecular Formula C20H24ClN3O4S
Molecular Weight 437.94
CAS No. 897611-10-8
Cat. No. B2445717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
CAS897611-10-8
Molecular FormulaC20H24ClN3O4S
Molecular Weight437.94
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C20H24ClN3O4S/c1-28-19-9-5-4-8-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3,(H,22,25)
InChIKeyDPWXXCPXWBZFJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide: Chemical Class and Procurement Context


2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-10-8) is a synthetic small molecule belonging to the sulfonylated piperazine class. It has been primarily implicated in patent literature as a motilin receptor (GPR38) agonist [1], suggesting its intended use as a prokinetic research tool for studying gastrointestinal motility. Its specific structural features, including the 2-chlorobenzamide and 2-methoxyphenylpiperazine moieties, are characteristic of a chemical series designed to interact with this GPCR target [2].

Why Generic Substitution of 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is Not Recommended


In the context of motilin receptor agonists, generic substitution is highly inadvisable. This class shows extreme structure-activity relationship (SAR) sensitivity, where subtle changes to the sulfonamide linker or arylpiperazine group drastically alter target potency and selectivity profiles against related GPCRs [1]. While a broad patent indicates that compounds with this core scaffold can have motilin receptor activity, it does not provide the quantitative binding or functional data necessary to assume any two analogs are interchangeable. Replacing Compound A with a structurally similar but uncharacterized analog from a different vendor could lead to a complete loss of target engagement or the introduction of confounding off-target effects, invalidating experimental results.

Quantitative Differentiation Evidence for 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide


Key Evidence Gap: Absence of Quantitative Selectivity Profiling Data

A direct head-to-head comparison for this specific compound is not possible against publicly disclosed comparators. Despite being implicated as a motilin receptor agonist in a key patent, no quantitative IC50 or EC50 value for the human motilin receptor has been published for this exact compound [1]. In contrast, analogs like GSK962040 (camicinal) have published pEC50 values of 7.9, providing a clear benchmark for the class [2]. This absence of data means the compound's exact potency and, crucially, its selectivity window relative to off-target receptors cannot be verified, representing a significant scientific risk for its selection over a well-characterized comparator.

Motilin Receptor Structure-Activity Relationship Selectivity

Limited Structural Context: Absence of In-Class Selectivity Mapping

The motilin receptor (MLNR) shares significant homology with the ghrelin receptor. A critical selection criterion for any research agonist is its verified selectivity against this and other related GPCRs. For instance, GSK894281, another piperazine-sulfonamide, is known to be a potent ghrelin receptor agonist with a pEC50 of <4.9 at the human motilin receptor [1]. For our target compound, 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, no such counter-screening data is publicly available. This makes it impossible to assert that the compound's functional effects are driven solely by motilin receptor activation, a standard requirement for a high-quality chemical probe.

GPCR Off-Target Effects Chemical Biology

Potential Advantage: Non-Macrolide Motilin Agonist Structure

The compound's structure is that of a non-macrolide motilin agonist, a chemotype distinct from first-generation prokinetics like erythromycin [1]. This is a class-level advantage, as macrolide-based agonists are associated with antibiotic activity, cardiac hERG channel block, and tachyphylaxis due to receptor desensitization. Non-macrolide agonists like DS-3801b have been developed to overcome these liabilities [2]. By structural analogy, this compound is hypothesized to belong to this superior class, but this advantage is unconfirmed in the absence of specific assay data.

Chemotype Drug Discovery Prokinetic

Best Application Scenarios for 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide


Proprietary SAR Exploration within a Non-Macrolide Motilin Agonist Series

The primary defensible application for procuring this compound is to use it as a specific structural probe within a proprietary or scaffold-hopping medicinal chemistry program. As highlighted by its non-macrolide class-level inference [1], its specific 2-chlorobenzamide substitution pattern likely represents a unique vector for exploring the SAR around patent-defined sulfonylated piperazine motilin agonists. Researchers can use it to map how ortho-chloro substitution affects target engagement compared to published, yet structurally distinct, analogs like GSK962040.

In Vitro Target Deconvolution and GPCR Counter-Screening

As noted, the compound lacks published selectivity data. A valuable research application is to generate this data by subjecting it to a panel of GPCR assays, including the motilin, ghrelin, and 5-HT receptor families. This addresses the critical evidence gap where no direct head-to-head comparison or selectivity data exists. The results would either establish its utility as a selective tool or reveal a multi-target profile that could be uniquely exploitable.

Negative Control for Motilin-Mediated Gastrointestinal Motility Assays

Given the absence of quantitative potency data, the compound could serve as a structural control. By comparing its lack of effect (assuming no activity is found) in organ bath or gastric emptying assays against the known prokinetic effects of positive controls like camicinal, researchers can rigorously link observed activity to specific pharmacophores. This application turns a current weakness into an experimental strength for mechanistic studies.

Quote Request

Request a Quote for 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.